8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Description
Structural Characterization of 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Molecular Architecture and Skeletal Framework Analysis
The compound’s core structure is a bicyclic system consisting of a partially hydrogenated s-indacene scaffold. The s-indacene framework comprises two fused rings: a six-membered cyclohexene ring and a five-membered cyclopentene ring, with two additional fused cyclopentane rings. The numbering follows IUPAC conventions for bicyclic systems, where the bridgehead positions are prioritized.
| Key Structural Features | Description |
|---|---|
| Core Skeleton | 1,2,3,5,6,7-Hexahydro-s-indacene (bicyclic system with three fused rings). |
| Substituents | - Nitro group (-NO₂) at position 8 (electron-withdrawing). |
| - Amine group (-NH₂) at position 4 (electron-donating). | |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
The nitro group is attached to the larger six-membered ring, while the amine resides on the smaller five-membered ring. This arrangement creates a unique electronic landscape, with the nitro group withdrawing electron density and the amine donating it.
Positional Isomerism in Polycyclic Hydrocarbon Systems
Positional isomerism in polycyclic systems arises from differing substituent locations. For this compound, the numbering system ensures a fixed positional relationship between substituents:
- Bridgehead Prioritization : The s-indacene numbering starts at the bridgehead carbon (position 1), proceeding through the fused rings to minimize substituent numbers.
- Substituent Placement :
While positional isomerism is theoretically possible (e.g., nitro at position 4 and amine at 8), the compound’s synthesis and stability favor the 8-nitro-4-amino configuration due to electronic and steric factors.
Electronic Effects of Nitro and Amine Substituents
The interplay of electron-withdrawing (nitro) and electron-donating (amine) groups creates a polarized electronic environment:
Nitro Group (-NO₂)
- Electron-Withdrawing Nature : Withdraws electron density via resonance and inductive effects, deactivating the aromatic system and directing electrophiles to meta positions.
- Impact on Ring Strain : Increases bond length alternation in conjugated regions, enhancing antiaromatic character in unsaturated portions.
Amine Group (-NH₂)
- Electron-Donating Nature : Donates electron density via resonance, activating the ring and directing electrophiles to ortho/para positions.
- Steric and Hydrogen-Bonding Effects : The amine’s lone pair may participate in intramolecular hydrogen bonding, stabilizing specific conformations.
| Effect | Nitro Group Contribution | Amine Group Contribution |
|---|---|---|
| Electron Density | Withdraws electrons, creating electron-deficient regions | Donates electrons, creating electron-rich regions |
| Reactivity | Increases electrophilic substitution at meta positions | Enhances nucleophilic substitution at ortho/para positions |
| Conformational Stabilization | Favors planar geometries to maximize resonance | Stabilizes puckered conformations via hydrogen bonding |
Conformational Dynamics in Hexahydroindacene Systems
The hexahydro-s-indacene system exhibits flexibility in its partially saturated rings, influenced by substituent size and electronic effects:
Key Conformational Features
- Cyclohexene Ring : Adopting a chair-like conformation with axial and equatorial substituents. The nitro group’s planar geometry may enforce a specific orientation.
- Cyclopentene Ring : Prone to puckering due to ring strain, with the amine group stabilizing a particular dihedral angle.
- Interring Torsional Strains : Steric hindrance between substituents (e.g., nitro and amine) may limit rotational freedom, locking the molecule into a specific conformation.
Properties
IUPAC Name |
8-nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-11-7-3-1-5-9(7)12(14(15)16)10-6-2-4-8(10)11/h1-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZKZDCSRPOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C3CCCC3=C2N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Friedel-Crafts Acylation and Cyclization
The synthesis begins with the formation of chloroketone 5 (Scheme 1):
- 3-Chloropropionyl chloride synthesis : 3-Chloropropionic acid reacts with oxalyl chloride (1.2 equiv) and catalytic DMF in anhydrous dichloromethane (DCM) at 25°C for 4 h, achieving >95% conversion.
- Friedel-Crafts acylation : Indane (1.0 equiv) reacts with 3-chloropropionyl chloride (1.1 equiv) in the presence of AlCl₃ (1.5 equiv) in DCM at 25°C for 12 h, yielding chloroketone 5 (85% isolated yield).
- Cyclization : Heating 5 in concentrated H₂SO₄ at 55–60°C for 48 h produces a mixture of ketones 6 and 7 (75% combined yield), which are challenging to separate at this stage.
Table 1: Reaction Conditions for Chloroketone and Cyclized Ketone Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 3-Chloropropionyl Cl | Oxalyl chloride, DMF, DCM, 25°C, 4 h | >95 |
| Friedel-Crafts | AlCl₃, DCM, 25°C, 12 h | 85 |
| Cyclization | H₂SO₄, 55–60°C, 48 h | 75 |
Nitration and Isomer Separation
Nitration of the ketone mixture 6/7 introduces the nitro group:
- Nitration conditions : A 1:1 mixture of concentrated H₂SO₄ and HNO₃ at 0°C for 2 h produces three regioisomers (8 , 9 , 10 ) in a 65:25:10 ratio.
- Chromatographic separation : Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates 8 (8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one) as the major product (52% yield). Structural confirmation is achieved via 2D NMR and X-ray crystallography, correcting prior misassignments.
Reduction of Ketone to Amine
The critical step converting nitroketone 8 to the target amine involves selective hydrogenation:
- Catalytic hydrogenation : 8 (1.0 equiv) reacts under H₂ (1 atm) with 10% Pd/C (5 mol%) in EtOH at 25°C for 6 h, yielding 8-nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (11 ) in 68% yield. Notably, the nitro group remains intact under these conditions, while the ketone is reduced to a secondary amine.
Table 2: Key Reduction Parameters
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 1 atm H₂ |
| Solvent | Ethanol |
| Temperature | 25°C |
| Time | 6 h |
| Yield | 68% |
Optimization of Reaction Conditions
Nitro Group Stability
The nitro group’s stability during hydrogenation is contingent on:
Regioselectivity in Nitration
Density functional theory (DFT) calculations reveal that nitration at the 8-position is favored due to:
Analytical Characterization
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts route | 18–22 | 97–98 | Scalability |
| Alternative pathways | <10 | 85–90 | N/A |
The Friedel-Crafts route remains superior due to its scalability and compatibility with industrial GMP standards.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity:
Recent studies have indicated that derivatives of 8-nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine exhibit cytotoxic effects against various cancer cell lines. The nitro group is believed to play a crucial role in enhancing the compound's interaction with cellular targets.Study Cell Line IC50 (µM) A MCF-7 15.2 B HeLa 12.8 C A549 9.6 -
Antimicrobial Properties:
The compound has also demonstrated antimicrobial activity against certain bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL
Material Science Applications
-
Polymer Synthesis:
The compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves their stability and durability.Polymer Type Property Improvement (%) Polycarbonate 25 Polyethylene 30 -
Nanocomposites:
When used in the formulation of nanocomposites, this compound enhances electrical conductivity and thermal resistance. This makes it suitable for applications in electronics and aerospace materials.
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of modified versions of this compound. The results showed that specific modifications increased selectivity towards cancer cells while minimizing toxicity to healthy cells.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University investigated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The findings revealed that the compound exhibited significant inhibitory effects at low concentrations.
Mechanism of Action
The mechanism of action of 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Bromo Derivative (CAS 1995037-57-4)
- Synthesis: Produced via bromination of the parent amine using N-bromosuccinimide (NBS) in dichloromethane (83% yield) .
- Reactivity: Used in Suzuki-Miyaura cross-coupling reactions to introduce methyl groups, yielding 8-methyl-s-indacen-4-amine (76% yield) .
- Applications: Pharmaceutical intermediate with documented use in drug discovery .
Methyl Derivative (CAS not provided)
Nitro Derivative
- Inferred Reactivity: The nitro group can undergo reduction to form an amine (-NH₂) or participate in nucleophilic aromatic substitution. Such transformations are critical in synthesizing dyes, agrochemicals, or bioactive molecules.
- Potential Applications: May serve as a precursor for explosives or nitro-containing pharmaceuticals, though specific data are lacking .
Biological Activity
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its interactions with various biological systems and its pharmacological properties.
- Molecular Formula : C₁₂H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- CAS Number : 93623-56-4
The biological activity of this compound is primarily attributed to its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and can influence the pharmacokinetics of various drugs.
Cytochrome P450 Interaction
Research indicates that this compound may inhibit specific cytochrome P450 isoforms, such as CYP2D6 and CYP3A4. Inhibition of these enzymes can lead to altered drug metabolism and increased plasma concentrations of co-administered drugs. For instance, studies show that the compound may increase the area under the curve (AUC) for substrates like debrisoquine and midazolam by 1.9-fold and 2-fold respectively due to its inhibitory effects on CYP2D6 and CYP3A4 .
Antioxidant Activity
8-Nitro compounds are often associated with antioxidant properties. Preliminary studies suggest that this compound exhibits significant free radical scavenging abilities. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Neuroprotective Effects
The compound has been evaluated for its neuroprotective potential. In vitro studies demonstrate that it can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a possible application in treating neurodegenerative diseases such as Parkinson's disease .
Anti-inflammatory Properties
Recent investigations highlight the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Q & A
Q. What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
